molecular formula C24H30N4O5S B11441167 6-[1-{2-[(3-methoxypropyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide

6-[1-{2-[(3-methoxypropyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide

Cat. No.: B11441167
M. Wt: 486.6 g/mol
InChI Key: WQFHXIGHTSVAHQ-UHFFFAOYSA-N
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Description

6-[1-{2-[(3-methoxypropyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thieno[3,2-d]pyrimidin core, a phenyl group, and a hexanamide chain, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[1-{2-[(3-methoxypropyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the thieno[3,2-d]pyrimidin core: This can be achieved through a cyclization reaction involving appropriate thiophene and pyrimidine derivatives.

    Attachment of the 3-methoxypropylamino group: This step typically involves nucleophilic substitution reactions where the amino group is introduced.

    Formation of the hexanamide chain: This involves amide bond formation through condensation reactions between carboxylic acids and amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[1-{2-[(3-methoxypropyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the amino and phenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent due to its unique structure.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 6-[1-{2-[(3-methoxypropyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to receptors and modulating their activity.

    Pathways: Influencing biochemical pathways involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    6-[1-{2-[(3-methoxypropyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylbutanamide: Similar structure but with a shorter alkyl chain.

    6-[1-{2-[(3-methoxypropyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylpentanamide: Similar structure but with a different alkyl chain length.

Uniqueness

The uniqueness of 6-[1-{2-[(3-methoxypropyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide lies in its specific combination of functional groups and structural elements, which may confer unique chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C24H30N4O5S

Molecular Weight

486.6 g/mol

IUPAC Name

6-[1-[2-(3-methoxypropylamino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-phenylhexanamide

InChI

InChI=1S/C24H30N4O5S/c1-33-15-8-13-25-21(30)17-28-19-12-16-34-22(19)23(31)27(24(28)32)14-7-3-6-11-20(29)26-18-9-4-2-5-10-18/h2,4-5,9-10,12,16H,3,6-8,11,13-15,17H2,1H3,(H,25,30)(H,26,29)

InChI Key

WQFHXIGHTSVAHQ-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)CN1C2=C(C(=O)N(C1=O)CCCCCC(=O)NC3=CC=CC=C3)SC=C2

Origin of Product

United States

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